![molecular formula C19H16N2O4 B2828104 4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1259233-18-5](/img/structure/B2828104.png)

4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

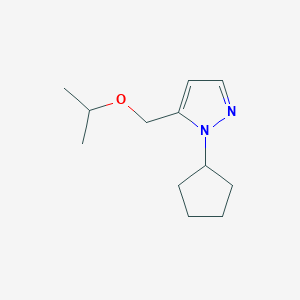

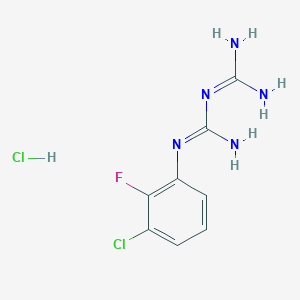

This compound is a derivative of benzoic acid, which is a common motif in pharmaceutical compounds. The cyano and ethoxyphenyl groups suggest that this compound could have interesting reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzoic acid derivative with an ethoxyphenyl compound in the presence of a cyanide source .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoic acid core, with the ethoxyphenyl and cyano groups providing additional complexity. The ethoxyphenyl group is likely to be electron-donating, while the cyano group is electron-withdrawing .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and withdrawing groups. The cyano group could potentially undergo addition reactions, while the ethoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano group and the potentially acidic carboxylic acid could impact its solubility and acidity .Applications De Recherche Scientifique

Synthesis and Characterization

The compound 4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid and its derivatives have been synthesized and characterized in various studies. For instance, fatty acid hydrazides have been used as starting materials in the synthesis of important biologically active compounds, utilizing cyanogen bromide and benzoyl chloride or benzoic acid as reagents. These synthesized compounds were screened for antibacterial activity, showing good antimicrobial activity against E. coli and other bacteria (Banday, Mattoo, & Rauf, 2010). Additionally, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was tested as an additive in the synthesis of α-ketoamide derivatives, showing superiority in terms of purity and yield compared to other methods. This process involved the ring opening of N-acylisatin, followed by coupling with different amino acid esters (El‐Faham et al., 2013).

Environmental Presence and Uses

Benzoic acid and its derivatives, including compounds similar in structure to this compound, are naturally present in plant and animal tissues and produced by microorganisms. They are used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use has resulted in a large distribution in the environment, found in water, soil, and air, leading to high, common, and lengthy human exposure (del Olmo, Calzada, & Nuñez, 2017).

Antidiabetic Activity

Compounds structurally related to this compound have been evaluated as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists with antidiabetic activity in rodent models of type 2 diabetes. These studies have developed the structure-activity relationship (SAR) of the N-2-benzoylphenyl moiety, finding that modest changes are tolerated and some analogues exhibit promising antidiabetic properties (Cobb et al., 1998).

Liquid Crystal Technology

A new family of four-ring achiral bent-core compounds derived from similar structural motifs has been designed and synthesized for application in liquid crystal technology. These compounds possess a unique molecular structure that facilitates a wide-range enantiotropic nematic phase, indicating potential for use in display technologies (Gude, Upadhyaya, Mohiuddin, & Nandiraju, 2013).

Anticancer Agents

Novel prodrugs have been synthesized for use as anticancer agents, which are activated to their corresponding nitrogen alkylating agents at a tumor site. These prodrugs are designed to be relatively inactive until activated by the enzyme carboxypeptidase G2 (CPG2), leading to increased cytotoxicity against tumor cell lines (Springer et al., 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-25-17-5-3-4-13(11-17)10-15(12-20)18(22)21-16-8-6-14(7-9-16)19(23)24/h3-11H,2H2,1H3,(H,21,22)(H,23,24)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYZJBXIQKVQNT-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)

![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2828035.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828038.png)

![4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2828039.png)